2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid
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Overview
Description
2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid is a fluorinated organic compound with the molecular formula C4HF7O3. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid typically involves the reaction of trifluoromethoxy compounds with appropriate fluorinated precursors. One common method includes the reaction of trifluoromethoxypropane with fluorinating agents under controlled conditions to introduce the trifluoromethyl group. The reaction conditions often require anhydrous environments and the use of catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process is designed to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to specific biochemical responses. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid include:
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid: Exhibits similar reactivity and is used in comparable applications.
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid: Another fluorinated compound with distinct chemical properties.
Uniqueness
What sets this compound apart is its specific combination of trifluoromethoxy and trifluoromethyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance fluorinated compounds .
Properties
CAS No. |
919005-18-8 |
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Molecular Formula |
CF3OCF2CFHCOOH C4H2F6O3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2,3,3-trifluoro-3-(trifluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4H2F6O3/c5-1(2(11)12)3(6,7)13-4(8,9)10/h1H,(H,11,12) |
InChI Key |
JQVFLSVGFNSKHI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(OC(F)(F)F)(F)F)F |
Origin of Product |
United States |
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